

A Comparative Analysis of Disperse Red 86 Dyeing Efficiency on Various Polyester Fabrics

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Compound of Interest

Compound Name: C.I. Disperse Red 86

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing efficiency of **C.I. Disperse Red 86** on three distinct types of polyester (PET) fabrics: standard PET, microdenier PET, and cationic dyeable (CD) PET. The objective is to furnish researchers and textile chemists with robust data to inform their selection of polyester substrates and optimize dyeing processes. This report details the experimental methodology, presents a comparative analysis of dyeing outcomes, and discusses the implications of these findings.

Introduction to Disperse Red 86 and Polyester Varieties

Disperse Red 86 is a monoazo disperse dye belonging to the anthraquinone class, with the chemical formula $C_{22}H_{18}N_2O_5S$.^{[1][2]} It is widely utilized in the textile industry for dyeing synthetic fibers, particularly polyester, due to its good sublimation fastness and brilliant red hue.^{[3][4]} Polyester fabrics, known for their durability, wrinkle resistance, and hydrophobicity, are predominantly dyed with disperse dyes.^[5] The efficiency of the dyeing process, however, can be significantly influenced by the polyester's physical and chemical structure.

This study investigates the dyeing performance of Disperse Red 86 on:

- **Standard Polyester (PET):** The most common type of polyester, characterized by a crystalline structure that can pose challenges for dye penetration.

- Microdenier Polyester: Composed of fibers with a denier of less than one, offering a larger surface area for dye uptake and a softer hand.
- Cationic Dyeable Polyester (CD-PET): Modified polyester containing anionic groups, which allows for dyeing with cationic dyes and can also influence the uptake of disperse dyes.

Experimental Protocols

A standardized high-temperature dyeing method was employed to ensure the comparability of results across the different polyester types.^[6]

1. Materials and Equipment:

- Dye: **C.I. Disperse Red 86** (commercial grade)
- Fabrics: Scoured and bleached plain-weave fabric samples (10g each) of standard PET, microdenier PET, and CD-PET.
- Chemicals:
 - Dispersing agent (non-ionic)
 - Acetic acid (to maintain pH)
 - Sodium hydrosulfite (reducing agent for clearing)
 - Sodium hydroxide
- Equipment:
 - High-temperature, high-pressure laboratory dyeing machine
 - Spectrophotometer for color strength measurement
 - Launder-Ometer for washing fastness tests
 - Xenon arc lamp for lightfastness testing
 - Crockmeter for rubbing fastness evaluation

- Grey scales for assessing color change and staining

2. Dyeing Procedure:

- A dye bath was prepared with 1.0% owf (on weight of fabric) of Disperse Red 86, 1 g/L of a non-ionic dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.
- The polyester fabric samples were introduced into the dye bath at a liquor ratio of 20:1.
- The temperature of the dye bath was raised from 60°C to 130°C at a rate of 2°C/minute.
- Dyeing was carried out at 130°C for 60 minutes.
- The dye bath was then cooled to 70°C, and the dyed samples were removed and rinsed with cold water.

3. Reduction Clearing:

To remove unfixed surface dye and improve wash fastness, a reduction clearing process was performed.^{[7][8]}

- The dyed samples were treated in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
- The treatment was carried out at 80°C for 20 minutes.
- The samples were then rinsed thoroughly with hot and cold water and air-dried.

4. Evaluation of Dyeing Efficiency:

- Color Strength (K/S Value): The color strength of the dyed samples was determined by measuring the spectral reflectance of the fabric using a spectrophotometer. The Kubelka-Munk equation was applied to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.^{[9][10][11]}
- Colorfastness to Washing: The washing fastness of the dyed samples was assessed according to the ISO 105-C06 (A2S) standard.^{[12][13]} The color change of the specimen and the staining of a multifiber adjacent fabric were evaluated using the grey scale.

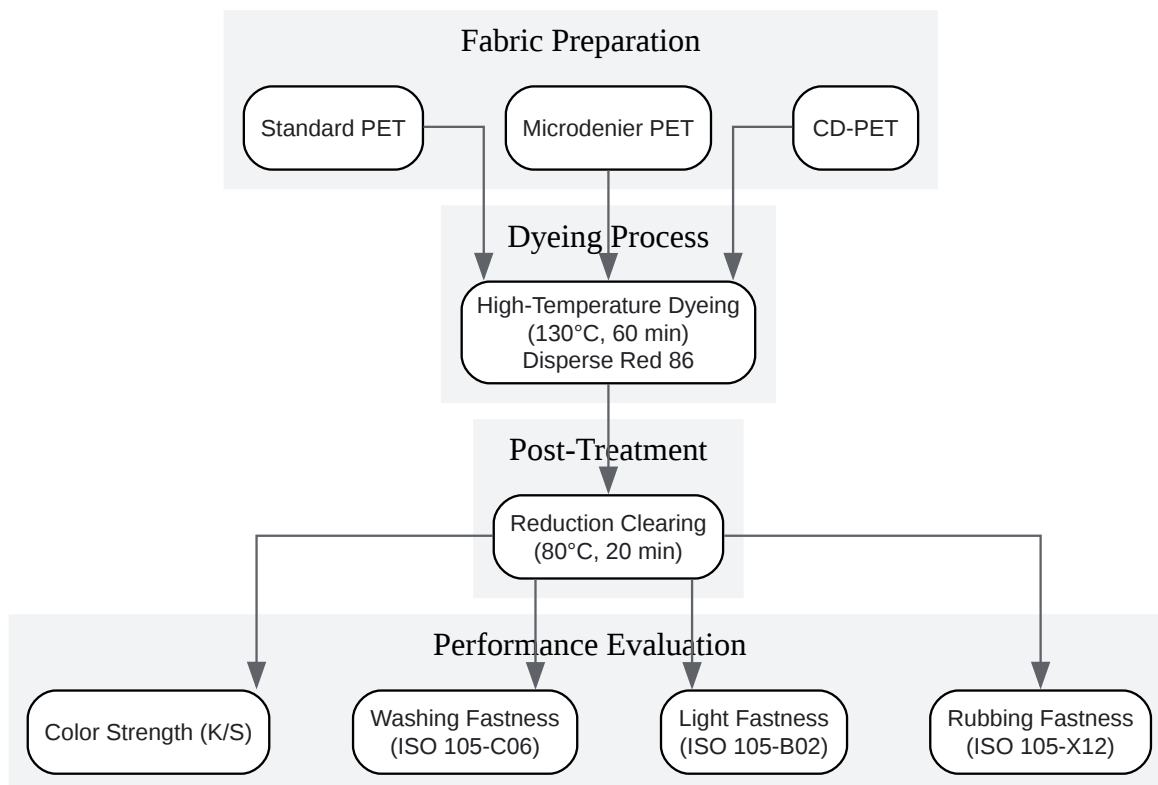
- **Colorfastness to Light:** The lightfastness was determined in accordance with the ISO 105-B02 standard.[6][14] The dyed samples were exposed to a xenon arc lamp, and the fading was assessed against the blue wool scale.
- **Colorfastness to Rubbing (Crocking):** The rubbing fastness was evaluated for both dry and wet conditions using a crockmeter, following the ISO 105-X12 standard.[2][15][16] The degree of color transfer to a standard cotton rubbing cloth was assessed using the grey scale for staining.

Comparative Data on Dyeing Efficiency

The dyeing performance of Disperse Red 86 on the three types of polyester is summarized in the table below.

Property Assessed	Standard PET	Microdenier PET	Cationic Dyeable (CD) PET
Color Strength (K/S Value)	12.5	15.2	11.8
Colorfastness to Washing (ISO 105-C06)			
- Color Change	4-5	4-5	4
- Staining (Multifiber)	4	4	3-4
Colorfastness to Light (ISO 105-B02)	5-6	5-6	5
Colorfastness to Rubbing (ISO 105-X12)			
- Dry Crocking	4-5	4-5	4
- Wet Crocking	4	4	3-4

Experimental Workflow Diagram



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Caption: Experimental workflow for dyeing and evaluation.

Discussion of Results

The experimental data reveals significant differences in the dyeing efficiency of Disperse Red 86 across the three polyester types.

Color Strength: Microdenier PET exhibited the highest color strength ($K/S = 15.2$), which can be attributed to its larger fiber surface area, facilitating greater dye uptake. Standard PET showed a good color yield ($K/S = 12.5$). In contrast, CD-PET demonstrated the lowest color strength ($K/S = 11.8$). This is likely due to the presence of anionic groups in CD-PET, which may slightly repel the non-ionic disperse dye molecules.

Colorfastness:

- **Washing Fastness:** Both standard and microdenier PET displayed excellent washing fastness, with minimal color change and staining. CD-PET showed slightly lower performance in terms of staining, suggesting a weaker dye-fiber interaction.
- **Light Fastness:** All three polyester types exhibited good to very good lightfastness, with ratings of 5 and above on the blue wool scale. This indicates the inherent stability of Disperse Red 86 to photodegradation.
- **Rubbing Fastness:** The dry and wet rubbing fastness of standard and microdenier PET were very good. CD-PET showed slightly lower wet rubbing fastness, which correlates with the lower dye fixation observed in the other tests.

Conclusion

The choice of polyester substrate has a marked impact on the dyeing efficiency of Disperse Red 86. For applications requiring the highest color yield, microdenier polyester is the most suitable option. Standard polyester provides a balanced performance with good color strength and excellent fastness properties. While cationic dyeable polyester can be dyed with disperse dyes, it results in a lower color yield and slightly reduced fastness properties compared to standard and microdenier PET. These findings provide valuable insights for material selection and process optimization in the dyeing of polyester fabrics with Disperse Red 86.

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